molecular formula C20H30N2O3 B14089837 Ethyl 3-[4-[1-[2-(3-hydroxypropylamino)ethyl]pyrrolidin-2-yl]phenyl]prop-2-enoate

Ethyl 3-[4-[1-[2-(3-hydroxypropylamino)ethyl]pyrrolidin-2-yl]phenyl]prop-2-enoate

Cat. No.: B14089837
M. Wt: 346.5 g/mol
InChI Key: RKIWWOGYBPTDRO-UHFFFAOYSA-N
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Description

Ethyl 3-[4-[1-[2-(3-hydroxypropylamino)ethyl]pyrrolidin-2-yl]phenyl]prop-2-enoate is a complex organic compound featuring a pyrrolidine ring, a phenyl group, and an ethyl ester functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[4-[1-[2-(3-hydroxypropylamino)ethyl]pyrrolidin-2-yl]phenyl]prop-2-enoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[4-[1-[2-(3-hydroxypropylamino)ethyl]pyrrolidin-2-yl]phenyl]prop-2-enoate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxypropylamino group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) for halogenation.

    Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

    Hydrolysis: Carboxylic acids and ethanol.

Mechanism of Action

The mechanism of action of Ethyl 3-[4-[1-[2-(3-hydroxypropylamino)ethyl]pyrrolidin-2-yl]phenyl]prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity . The hydroxypropylamino group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-[4-[1-[2-(3-hydroxypropylamino)ethyl]pyrrolidin-2-yl]phenyl]prop-2-enoate is unique due to its combination of a pyrrolidine ring, a phenyl group, and an ethyl ester functionality.

Properties

IUPAC Name

ethyl 3-[4-[1-[2-(3-hydroxypropylamino)ethyl]pyrrolidin-2-yl]phenyl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3/c1-2-25-20(24)11-8-17-6-9-18(10-7-17)19-5-3-14-22(19)15-13-21-12-4-16-23/h6-11,19,21,23H,2-5,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKIWWOGYBPTDRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)C2CCCN2CCNCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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